molecular formula C16H23N5O3S B2751443 3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine CAS No. 2034578-45-3

3-methyl-6-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyridazine

Cat. No.: B2751443
CAS No.: 2034578-45-3
M. Wt: 365.45
InChI Key: WIIQYXHDNNTAJJ-UHFFFAOYSA-N
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Description

Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . They are synthesized and their structures are verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

Some hydrazine-coupled pyrazoles were successfully synthesized . The synthesis process involves the use of elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives is confirmed using techniques like elemental microanalysis, FTIR, and 1H NMR .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be determined using techniques like elemental microanalysis, FTIR, and 1H NMR .

Scientific Research Applications

Antibacterial and Antimicrobial Applications

  • The synthesis of new heterocyclic compounds containing a sulfonamido moiety has been explored for use as antibacterial agents. Compounds with a similar structural motif have been found to exhibit high antibacterial activity, highlighting the potential of sulfonamide derivatives in the development of new antibacterial drugs (Azab, Youssef, & El-Bordany, 2013).
  • Further research into heterocycles based on pyrazole sulfonamide derivatives has revealed compounds with significant antimicrobial properties. These findings suggest that modifications to the pyrazole sulfonamide backbone, similar to the structure of interest, could yield potent antimicrobial agents (El‐Emary, Al-muaikel, & Moustafa, 2002).

Synthesis of Heterocyclic Compounds

  • Research into the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives containing the sulfonyl moiety has been conducted. These compounds, synthesized from precursors with structural elements similar to 3-Methyl-6-((1-((1,3,5-Trimethyl-1H-Pyrazol-4-yl)Sulfonyl)Piperidin-3-yl)Oxy)Pyridazine, have shown antimicrobial activity, emphasizing the versatility of sulfonyl-containing heterocycles in medicinal chemistry (Ammar, Saleh, Micky, Abbas, & El-Gaby, 2004).

Potential Anticancer and Antiulcer Agents

  • The exploration of heterocyclic compounds as potential anticancer agents has led to the development of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, demonstrating the therapeutic potential of complex heterocycles in oncology (Temple, Rose, Comber, & Rener, 1987).
  • Studies on substituted imidazo[1,2-a]pyridines and related compounds have identified analogues with gastric antisecretory and cytoprotective properties, suitable for antiulcer therapy. This underscores the importance of heterocyclic chemistry in the discovery of new therapeutic agents (Kaminski et al., 1987).

Future Directions

Pyrazole derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents . Their potent antileishmanial and antimalarial activities make them promising candidates for future research .

Properties

IUPAC Name

3-methyl-6-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O3S/c1-11-7-8-15(18-17-11)24-14-6-5-9-21(10-14)25(22,23)16-12(2)19-20(4)13(16)3/h7-8,14H,5-6,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIQYXHDNNTAJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=C(N(N=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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